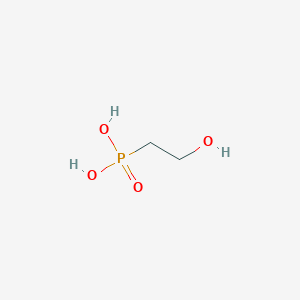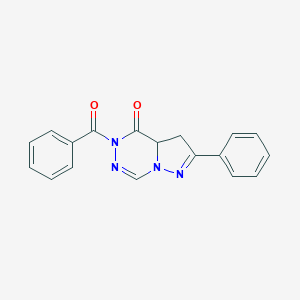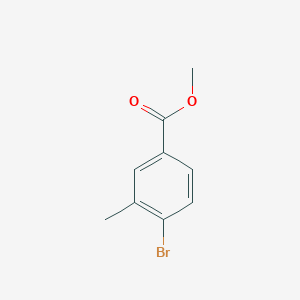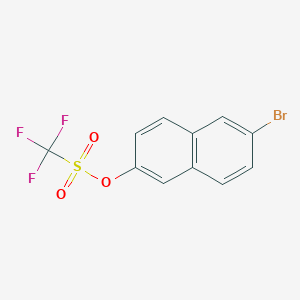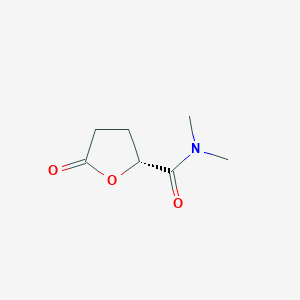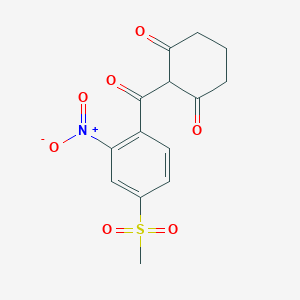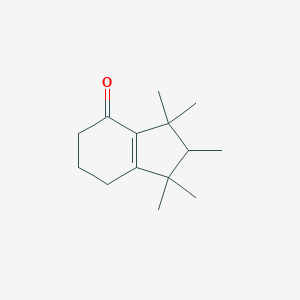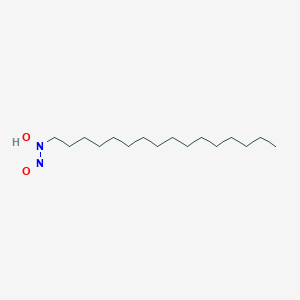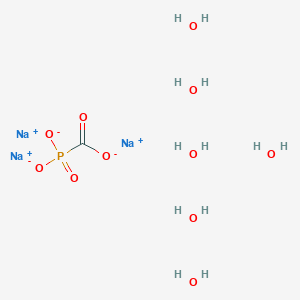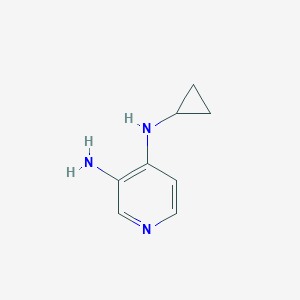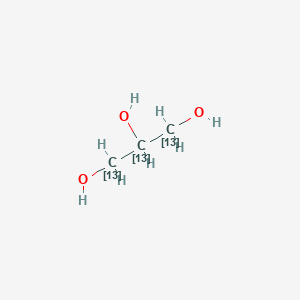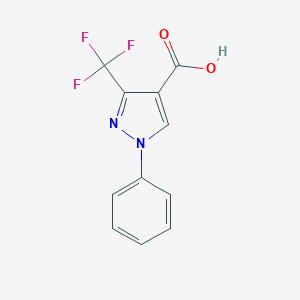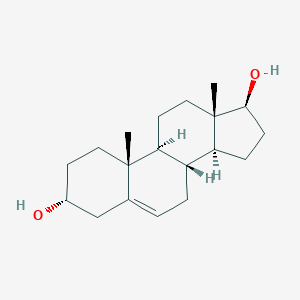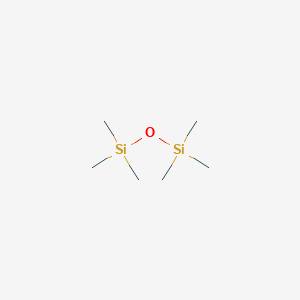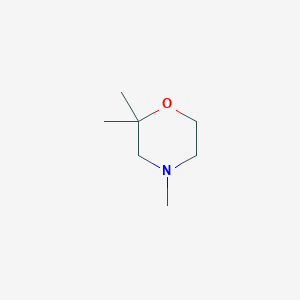
2,2,4-Trimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylmorpholine (TMM) is a cyclic tertiary amine that is widely used as a solvent and as a reagent in organic synthesis. It is a colorless, clear liquid that has a faint amine odor and is highly soluble in water. TMM is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries.
科学的研究の応用
2,2,4-Trimethylmorpholine has been widely used in scientific research as a solvent and a reagent in organic synthesis. It is a useful reagent for the preparation of a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. 2,2,4-Trimethylmorpholine is also used as a solvent for the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, 2,2,4-Trimethylmorpholine is used as a catalyst in the production of polyurethane foams.
作用機序
2,2,4-Trimethylmorpholine acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. The amine nitrogen of 2,2,4-Trimethylmorpholine is the site of electron donation. 2,2,4-Trimethylmorpholine can also act as a nucleophile, which means it can attack electrophilic sites in a reaction. The reactivity of 2,2,4-Trimethylmorpholine is due to the presence of the three methyl groups on the nitrogen atom, which increases the basicity of the nitrogen.
生化学的および生理学的効果
2,2,4-Trimethylmorpholine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,2,4-Trimethylmorpholine has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. However, more research is needed to fully understand the effects of 2,2,4-Trimethylmorpholine on the nervous system.
実験室実験の利点と制限
2,2,4-Trimethylmorpholine is a useful reagent in organic synthesis due to its high solubility in water and its ability to act as a nucleophile and a Lewis base. It is also relatively inexpensive and easy to obtain. However, 2,2,4-Trimethylmorpholine has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be toxic if ingested or inhaled. Therefore, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine.
将来の方向性
There are several future directions for the use of 2,2,4-Trimethylmorpholine in scientific research. One area of interest is the use of 2,2,4-Trimethylmorpholine as a catalyst in the production of biodegradable polymers. 2,2,4-Trimethylmorpholine has also been investigated as a potential drug delivery agent due to its ability to solubilize hydrophobic drugs. In addition, 2,2,4-Trimethylmorpholine has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. Further research is needed to fully understand the potential applications of 2,2,4-Trimethylmorpholine in these areas.
Conclusion:
In conclusion, 2,2,4-Trimethylmorpholine is a versatile compound that has a wide range of applications in various fields. It is a useful reagent in organic synthesis and a solvent for the synthesis of various polymers. 2,2,4-Trimethylmorpholine has some biochemical and physiological effects, and it has been investigated as a potential drug delivery agent and a treatment for Alzheimer's disease. However, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine due to its high reactivity and potential toxicity.
合成法
2,2,4-Trimethylmorpholine can be synthesized by reacting morpholine with acetone in the presence of a catalyst. The reaction is carried out at a temperature of around 60°C, and the product is obtained by distillation. The yield of 2,2,4-Trimethylmorpholine can be improved by using a high-pressure distillation process.
特性
CAS番号 |
152563-10-5 |
|---|---|
製品名 |
2,2,4-Trimethylmorpholine |
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC名 |
2,2,4-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-8(3)4-5-9-7/h4-6H2,1-3H3 |
InChIキー |
XAYUNTQABPDGOF-UHFFFAOYSA-N |
SMILES |
CC1(CN(CCO1)C)C |
正規SMILES |
CC1(CN(CCO1)C)C |
同義語 |
Morpholine, 2,2,4-trimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



